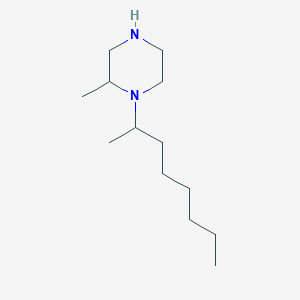amine CAS No. 184785-18-0](/img/structure/B6330508.png)
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” is an organic compound with the molecular formula C13H20ClN . It is also known as N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .Wissenschaftliche Forschungsanwendungen
2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine has a wide range of applications in scientific research. It has been used in the study of biochemical and physiological systems, as well as in drug development. Its unique properties allow it to act as a ligand for various receptors, making it a useful tool for understanding the mechanisms of action of drugs. It has also been used in the study of metabolic pathways, as it can be used to measure the activity of enzymes. Additionally, it has been used in the study of cellular signaling pathways and gene expression.
Wirkmechanismus
Target of Action
This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine are currently unknown . As research progresses, we can expect to gain a better understanding of the downstream effects of this compound on various biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine has a number of advantages and limitations for laboratory experiments. One of the main advantages is its low boiling point, which makes it ideal for use in a variety of laboratory experiments. Additionally, it is soluble in a variety of solvents, making it easy to work with. However, it is also volatile, which can make it difficult to work with in certain laboratory experiments. Additionally, it has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine has a wide range of potential applications in scientific research. One of the main future directions is in drug development, as it can be used to study the mechanisms of action of various drugs. Additionally, it can be used to study the biochemical and physiological effects of drugs, as well as their potential side effects. Additionally, it can be used to study metabolic pathways, as well as the activity of enzymes. Finally, it can be used to study cellular signaling pathways and gene expression, as well as the effects of various environmental factors on these processes.
Synthesemethoden
2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine can be synthesized using a number of methods. One of the most common methods is the Gabriel Synthesis, which involves the reaction of a Grignard reagent with an aldehyde. In this method, the Grignard reagent is reacted with aldehyde, followed by the addition of a base such as potassium carbonate. The reaction is then heated to a temperature of 80-90 °C and the product is collected by distillation. Another method for synthesizing 2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine is the Heck Reaction, which involves the reaction of an alkyl halide with an aryl halide in the presence of a palladium catalyst. This method is often used when the desired product is difficult to obtain using the Gabriel Synthesis.
Eigenschaften
IUPAC Name |
(E)-2-methyl-3-phenyl-N-propan-2-ylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(2)14-10-12(3)9-13-7-5-4-6-8-13/h4-9,11,14H,10H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCURXQGQLMRLIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=CC1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C(=C/C1=CC=CC=C1)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)
![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)


amine hydrochloride](/img/structure/B6330454.png)



![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)


![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)
![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)